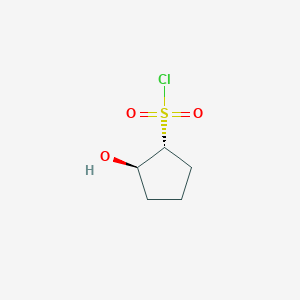

trans-2-Hydroxycyclopentane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound. Its empirical formula is C6H11ClO3S and it has a molecular weight of 198.67 . It is related to 2-Hydroxycyclohexane-1-sulfonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as trans-2-Hydroxycyclopentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis

The molecular structure of trans-2-Hydroxycyclopentane-1-sulfonyl chloride can be represented by the SMILES stringOC1CCCCC1S(Cl)(=O)=O . The InChI key for this compound is HPXWZMBYQSLXBP-UHFFFAOYSA-N . Chemical Reactions Analysis

Sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, are involved in various types of reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . Another reaction involves the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a versatile intermediate in organic synthesis. Its applications can be broadly classified into several areas, including catalysis, synthesis of complex molecules, and exploration of reaction mechanisms.

Catalytic Hydrogenation and Stereoselectivity

This compound serves as a substrate in catalytic hydrogenation reactions, where the presence of catalysts like Raney Nickel, Palladium, or Platinum dioxide significantly influences the product's stereochemistry. For instance, catalytic hydrogenation of related compounds has demonstrated high selectivity towards trans configurations, offering insights into the directive effects of hydroxyl groups and the stereoselectivity of catalysts in these reactions (Mitsui, Senda, & Saito, 1966).

Mechanistic Probes in Biochemical Studies

In biochemical research, similar structures have been employed as mechanistic probes to study enzyme-mediated reactions, such as the hydroxylation of hydrocarbons by methane monooxygenase. This use underscores the compound's role in investigating enzyme mechanisms and the potential formation of radical intermediates in catalytic cycles (Liu, Johnson, Newcomb, & Lippard, 1993).

Synthon in Alicyclic Compound Synthesis

trans-2-Hydroxycyclopentane-1-sulfonyl chloride and its derivatives act as valuable synthons for generating alicyclic cis- and trans-1,3-amino alcohols through reductive alkylation and inversion reactions. This demonstrates the compound's utility in synthesizing enantiomerically pure structures, important for pharmaceutical development and chiral chemistry research (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991).

Environmental and Material Chemistry

Explorations into the effects of micellar environments on chemical properties and reactions, such as isomerization and aggregation, highlight the broader applications of trans-2-Hydroxycyclopentane-1-sulfonyl chloride in understanding the interactions between chemicals and their environments. These studies provide insights into the behavior of hydrophilic compounds in non-aqueous systems (Tatikolov & Costa, 2001).

Wirkmechanismus

The mechanism of action for the reactions involving sulfonyl chlorides typically involves the formation of a cationic intermediate through the attack of an electrophile at carbon . In the case of hydrosulfonylation of alkenes, the process would require the addition of a sulfonyl radical to the alkene, generating a C-centered radical, followed by hydrogen atom transfer (HAT) to afford the hydrosulfonylated product .

Safety and Hazards

Zukünftige Richtungen

The synthesis and use of sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, continue to be areas of active research. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides suggest potential future directions for the field . Additionally, the use of sulfonyl chlorides in the postsynthetic modification of materials indicates another potential area of future exploration .

Eigenschaften

IUPAC Name |

(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVEQALNVUIGU-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)